Nifursemizone is classified as an antimicrobial agent and falls under the broader category of nitrofuran derivatives. It is chemically related to other compounds in this class, such as nitrofurazone and nitrofurantoin. The compound is often used in veterinary medicine to treat bacterial infections in animals, particularly those caused by Gram-positive and Gram-negative bacteria. Its chemical structure can be represented by the formula and it has a molecular weight of 198.14 g/mol .
The synthesis of nifursemizone involves several steps that typically include the formation of the nitrofuran moiety followed by the introduction of the hydrazinecarboxamide functional group.
Specific conditions such as temperature, solvent choice (often ethanol or methanol), and reaction time are crucial for optimizing yield and purity .
Nifursemizone features a unique molecular structure that includes:
The compound's structural formula can be depicted as follows:
The presence of multiple functional groups allows for interactions with biological targets, enhancing its efficacy as an antimicrobial agent .
Nifursemizone participates in various chemical reactions typical for nitrofuran derivatives:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action of nifursemizone primarily involves:
This dual mechanism contributes to its broad-spectrum antimicrobial activity against various pathogens .
Nifursemizone has several scientific applications:
Its versatility in application underscores its importance in both therapeutic and research settings .
Nifursemizone (CAS 5579-89-5), initially designated as NF161 or Etafurazone, emerged during the mid-20th century as part of the nitrofuran class of antimicrobial agents. Its chemical identity was established as 1-ethyl-2-((5-nitro-2-furanyl)methylene)hydrazinecarboxamide, featuring a molecular weight of 226.19 g/mol and the characteristic nitro group (–NO₂) attached to the furan ring essential for its biological activity [2] [8]. The compound's discovery coincided with extensive pharmaceutical exploration of nitrofuran derivatives during the 1940s-1960s, when researchers systematically modified furan scaffolds to develop agents against parasitic and bacterial pathogens [4]. Early pharmacological investigations identified nifursemizone as possessing selective antiprotozoal properties, particularly against Histomonas meleagridis in poultry, which distinguished it from broader-spectrum antibiotics developed during the same era [8]. The initial mechanism studies proposed that its intracellular bioactivation via nitroreduction generated reactive intermediates capable of damaging parasitic DNA and essential proteins, though detailed target identification remained elusive at the time of its discovery [7].
Table 1: Fundamental Chemical and Historical Attributes of Nifursemizone
Property | Description |
---|---|
IUPAC Name | 1-Ethyl-2-((5-nitro-2-furanyl)methylene)hydrazinecarboxamide |
Synonyms | Etafurazone, NF161, NF-161 |
CAS Registry | 5579-89-5 |
Molecular Formula | C₈H₁₀N₄O₄ |
Initial Therapeutic Indication | Antiprotozoal agent (Poultry histomoniasis) |
Discovery Era | Mid-20th century (1960s) |
Nifursemizone occupies a significant niche in the historical trajectory of antiprotozoal chemotherapy, exemplifying the nitrofuran scaffold's versatility against trypanosomatid infections. As drug resistance escalated against traditional agents like pentamidine and suramin in African trypanosomiasis, nifursemizone provided a structural template for developing next-generation compounds [1] [9]. Its core structure shares key pharmacophoric elements with clinically established antiprotozoal drugs like nifurtimox (a nitrofuran used against Trypanosoma cruzi), specifically the nitroheterocyclic system necessary for redox activation within susceptible parasites [6] [9]. Research demonstrated that nifursemizone's mechanism involves enzymatic reduction of its nitro group by parasitic nitroreductases, yielding cytotoxic metabolites that disrupt cellular respiration and cause oxidative stress through free radical generation [7].
Comparative pharmacological studies positioned nifursemizone between first-generation arsenicals (e.g., melarsoprol) and modern nitroimidazoles (e.g., fexinidazole). While its clinical use remained limited primarily to veterinary contexts, its value in drug discovery stemmed from its balanced potency and synthesizability, enabling extensive structure-activity relationship (SAR) explorations. Researchers systematically modified its hydrazone side chain and ethylcarboxamide moiety, revealing that small alkyl groups maintained antiprotozoal activity while larger substituents diminished bioavailability [3] [8]. These investigations laid groundwork for hybrid agents like nifuroxazide, which retained nifursemizone's nitroheterocyclic core but exhibited expanded STAT3 inhibition capabilities relevant to inflammation and oncology research [4] [10].
Table 2: Evolution of Key Nitrofuran-Based Antiprotozoal Agents
Compound | Target Pathogens | Structural Distinctions from Nifursemizone | Clinical/Research Impact |
---|---|---|---|
Nifursemizone | Histomonas, Trypanosomatids | Parent structure: Hydrazone + ethylcarboxamide | Veterinary antiprotozoal; SAR prototype |
Nifurtimox | Trypanosoma cruzi | Morpholine ring replacing carboxamide | Approved for Chagas disease |
Nifuroxazide | Broad-spectrum antibacterial | 4-Hydroxybenzoyl hydrazine moiety | Repurposed as STAT3 inhibitor in oncology |
Fexinidazole | T. b. gambiense | Imidazole ring fused to nitro group | First oral drug for stage 2 HAT |
Contemporary investigation of nifursemizone focuses primarily on two intersecting domains: mechanistic elucidation through advanced biochemical techniques and its repurposing potential as a chemical scaffold for novel therapeutics. Modern target deconvolution strategies like photoaffinity labeling (PAL) have enabled more precise mapping of its interactions within parasitic cells. Recent studies applying PAL to related nitrofurans suggest these compounds engage multiple targets including trypanothione reductase, parasite-specific kinases, and mitochondrial enzymes, explaining their potent cytotoxicity against resistant strains [7]. However, the exact protein targets of nifursemizone itself remain incompletely resolved, representing a significant knowledge gap.
The resurgence of phenotypic screening in antiprotozoal drug discovery has renewed interest in nifursemizone-derived chemotypes. Researchers are incorporating its nitroheterocyclic motif into hybrid molecules aimed at overcoming resistance mechanisms prevalent in Leishmania and Trypanosoma species [1]. Chemical optimization efforts focus on enhancing metabolic stability and blood-brain barrier penetration while minimizing non-specific cytotoxicity [3] [8]. A critical research challenge involves decoupling the compound's antiprotozoal efficacy from potential genotoxic effects associated with nitroreduction byproducts – an area where molecular modeling and metabolomics approaches show promise [7]. Additionally, nifursemizone's role as a precursor to STAT3 inhibitors in cancer underscores the untapped potential of nitrofuran pharmacophores in unrelated disease contexts, warranting systematic exploration of its signaling pathway modulation in parasitic infections [4] [10].
Table 3: Current Research Priorities and Methodological Approaches for Nifursemizone
Research Priority | Experimental Approaches | Key Challenges |
---|---|---|
Target Identification | Photoaffinity labeling (PAL); Thermal proteome profiling; CRISPR-based validation | Functional redundancy in parasite metabolic pathways |
Scaffold Repurposing | Hybridization with bioactive fragments; Prodrug derivatization | Balancing redox activation versus off-target toxicity |
Resistance Mitigation | Synergy studies with efflux pump inhibitors; Isobologram analysis | Multidrug resistance (MDR) transporters in kinetoplastids |
Mechanistic Decoupling | Metabolite profiling; DNA damage response assays in parasites | Differentiating parasitic versus host cell nitroreductase activity |
The convergence of these research avenues positions nifursemizone as a versatile chemical probe for both revisiting neglected tropical diseases and innovating targeted therapies. As genomic and chemoproteomic technologies advance, resolving its mechanism with greater precision may unlock new target spaces within protozoal pathogens and inspire next-generation antiprotozoals addressing critical therapeutic gaps [1] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9